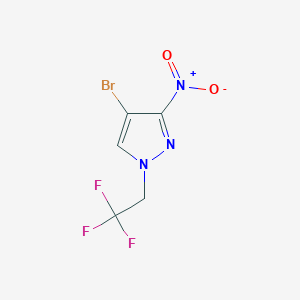
4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, commonly referred to as BNTP, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound that contains a pyrazole ring and a nitro group, and it has been used in a variety of experiments to study the effects of nitro compounds on biological systems. BNTP has been studied for its ability to act as an inhibitor of enzymes and other proteins, as well as its ability to modulate the activity of certain receptors.
Scientific Research Applications
Pharmaceutical Research
Pyrazole derivatives are known for their wide range of biological activities and have been used to develop drugs with various therapeutic effects such as anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . The compound “4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole” could potentially be explored for similar pharmacological applications.
Agrochemical Development
These derivatives have also been utilized in the creation of agrochemicals . The subject compound might be investigated for its efficacy in plant protection or growth regulation.
Material Science
In material science, pyrazole derivatives can contribute to the development of fluorescent substances and dyes . The specific compound could be researched for its properties in these areas.
Anticancer Agents
Due to their significant pharmacological effects, pyrazole derivatives are potential lead molecules for designing novel anticancer compounds . The compound could be examined for its anticancer properties and efficacy.
Synthesis and Functionalization
Recent advances in the synthesis and functionalization of pyrazole derivatives highlight the importance of these compounds in chemical research . The compound could be a candidate for new synthetic routes or functionalization studies.
Chiral Molecule Construction
Pyrazolone derivatives have been applied as powerful synthons in the construction of chiral molecules . The compound “4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole” might serve as a synthon in such research endeavors.
properties
IUPAC Name |
4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3O2/c6-3-1-11(2-5(7,8)9)10-4(3)12(13)14/h1H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVNQJOHEPDFFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

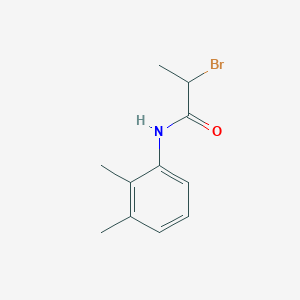
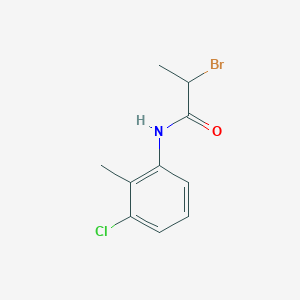
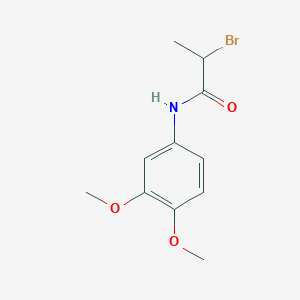

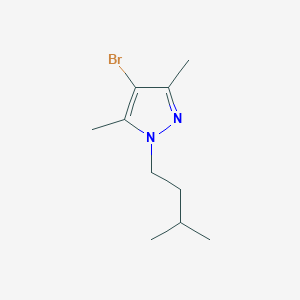

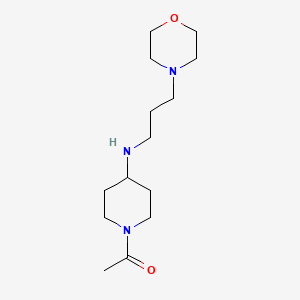
![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)

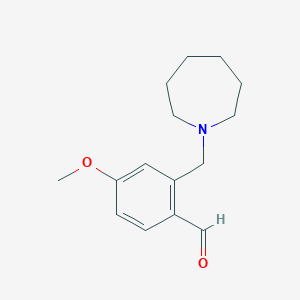


![1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1293079.png)
![2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline](/img/structure/B1293080.png)